molecular formula C20H22ClN3O3 B2664556 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 329079-95-0

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2664556
CAS No.: 329079-95-0
M. Wt: 387.86
InChI Key: LOVPRGAMWARQBD-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the International Chemical Identifier (InChI) of InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 . It has a molecular weight of 372.9 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperazine ring attached to a 3-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl group . The exact structure can be represented by the canonical SMILES string C1CN (CCN1CCC [N+]2=C3C=CC=CN3C (=O)N2)C4=CC (=CC=C4)Cl .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.9 g/mol , a topological polar surface area of 41.8 Ų , and a formal charge of 1 . The compound also has a complexity of 623 .

Scientific Research Applications

Molecular Design and ACAT Inhibition

A study by Shibuya et al. (2018) discusses the discovery of a potent inhibitor for human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), indicating the role of similar compounds in therapeutic applications for diseases involving ACAT-1 overexpression. This highlights the importance of structural modifications in enhancing the aqueous solubility and oral absorption of such compounds, potentially offering insights into the development of new drugs (Shibuya et al., 2018).

Antimicrobial and Anticancer Properties

Mehta et al. (2019) synthesized derivatives of a similar compound and evaluated their antimicrobial and anticancer activities. The study found significant antimicrobial activity and some level of anticancer activity, demonstrating the potential of these compounds in developing new treatments (Mehta et al., 2019).

Antibacterial, Antifungal, and Anthelmintic Screening

Khan et al. (2019) synthesized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide and screened them for antibacterial, antifungal, and anthelmintic activity. The study highlights the utility of such compounds in developing agents with potential biological activities (Khan et al., 2019).

CNS Agent Development

Verma et al. (2017) explored the synthesis of new compounds with potential as central nervous system (CNS) agents. Their work underscores the importance of chemical modifications in enhancing the pharmacological profile of compounds for CNS applications (Verma et al., 2017).

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c21-15-2-1-3-17(12-15)24-8-6-23(7-9-24)14-20(25)22-16-4-5-18-19(13-16)27-11-10-26-18/h1-5,12-13H,6-11,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVPRGAMWARQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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